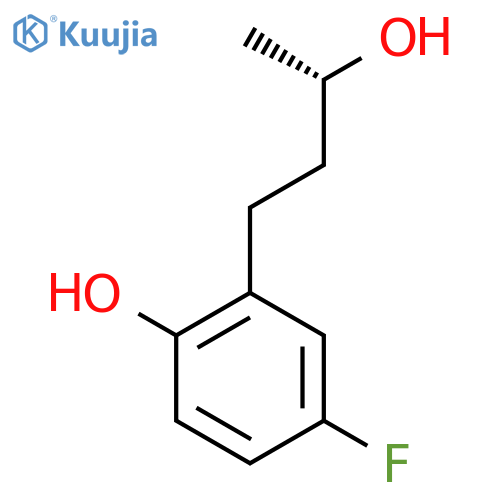Cas no 2227834-61-7 (4-fluoro-2-(3S)-3-hydroxybutylphenol)

2227834-61-7 structure
商品名:4-fluoro-2-(3S)-3-hydroxybutylphenol
4-fluoro-2-(3S)-3-hydroxybutylphenol 化学的及び物理的性質
名前と識別子
-
- 4-fluoro-2-(3S)-3-hydroxybutylphenol
- 4-fluoro-2-[(3S)-3-hydroxybutyl]phenol
- EN300-1825004
- 2227834-61-7
-
- インチ: 1S/C10H13FO2/c1-7(12)2-3-8-6-9(11)4-5-10(8)13/h4-7,12-13H,2-3H2,1H3/t7-/m0/s1
- InChIKey: XUMXJADZMDJRGM-ZETCQYMHSA-N
- ほほえんだ: FC1C=CC(=C(C=1)CC[C@H](C)O)O
計算された属性
- せいみつぶんしりょう: 184.08995782g/mol
- どういたいしつりょう: 184.08995782g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 40.5Ų
4-fluoro-2-(3S)-3-hydroxybutylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1825004-0.1g |
4-fluoro-2-[(3S)-3-hydroxybutyl]phenol |
2227834-61-7 | 0.1g |
$767.0 | 2023-09-19 | ||
| Enamine | EN300-1825004-5g |
4-fluoro-2-[(3S)-3-hydroxybutyl]phenol |
2227834-61-7 | 5g |
$2525.0 | 2023-09-19 | ||
| Enamine | EN300-1825004-1.0g |
4-fluoro-2-[(3S)-3-hydroxybutyl]phenol |
2227834-61-7 | 1g |
$1557.0 | 2023-06-02 | ||
| Enamine | EN300-1825004-5.0g |
4-fluoro-2-[(3S)-3-hydroxybutyl]phenol |
2227834-61-7 | 5g |
$4517.0 | 2023-06-02 | ||
| Enamine | EN300-1825004-10g |
4-fluoro-2-[(3S)-3-hydroxybutyl]phenol |
2227834-61-7 | 10g |
$3746.0 | 2023-09-19 | ||
| Enamine | EN300-1825004-0.05g |
4-fluoro-2-[(3S)-3-hydroxybutyl]phenol |
2227834-61-7 | 0.05g |
$732.0 | 2023-09-19 | ||
| Enamine | EN300-1825004-0.25g |
4-fluoro-2-[(3S)-3-hydroxybutyl]phenol |
2227834-61-7 | 0.25g |
$801.0 | 2023-09-19 | ||
| Enamine | EN300-1825004-0.5g |
4-fluoro-2-[(3S)-3-hydroxybutyl]phenol |
2227834-61-7 | 0.5g |
$836.0 | 2023-09-19 | ||
| Enamine | EN300-1825004-2.5g |
4-fluoro-2-[(3S)-3-hydroxybutyl]phenol |
2227834-61-7 | 2.5g |
$1707.0 | 2023-09-19 | ||
| Enamine | EN300-1825004-10.0g |
4-fluoro-2-[(3S)-3-hydroxybutyl]phenol |
2227834-61-7 | 10g |
$6697.0 | 2023-06-02 |
4-fluoro-2-(3S)-3-hydroxybutylphenol 関連文献
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Alexander S. Romanov,Florian Chotard,Jahan Rashid,Manfred Bochmann Dalton Trans., 2019,48, 15445-15454
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
2227834-61-7 (4-fluoro-2-(3S)-3-hydroxybutylphenol) 関連製品
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
